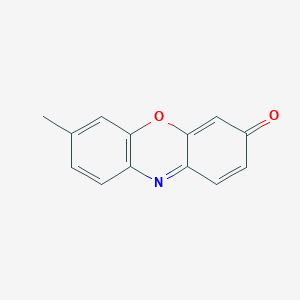
7-Methyl-3H-phenoxazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-3H-phenoxazin-3-one is a chemical compound known for its unique structural properties and diverse applications. It is a derivative of phenoxazine and is often used in various scientific and industrial applications due to its redox properties and fluorescence.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3H-phenoxazin-3-one typically involves the reaction of resorufin with methylating agents. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation of the resorufin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form resorufin, a fluorescent dye.
Reduction: The compound can be reduced to form colorless hydroresorufin.
Substitution: It can undergo substitution reactions where the methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products
Oxidation: Resorufin
Reduction: Hydroresorufin
Substitution: Various substituted phenoxazines depending on the reagent used.
科学的研究の応用
7-Methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a redox indicator in various chemical reactions.
Biology: Employed in cell viability assays due to its fluorescent properties.
Medicine: Investigated for its potential use in cancer therapy as it can distinguish between cytotoxic and cytostatic compounds.
Industry: Used in the textile industry as a dye and in the production of other fluorescent compounds.
作用機序
The mechanism of action of 7-Methyl-3H-phenoxazin-3-one involves its redox properties. It acts as an electron acceptor in redox reactions, changing color based on its oxidation state. In biological systems, it is reduced by cellular enzymes to form a fluorescent product, which can be measured to assess cell viability and metabolic activity.
類似化合物との比較
Similar Compounds
Resorufin: A closely related compound that is also used as a fluorescent dye.
Methoxyresorufin: Another derivative of phenoxazine with similar applications.
Hydroresorufin: The reduced form of resorufin, used in similar assays.
Uniqueness
7-Methyl-3H-phenoxazin-3-one is unique due to its specific methylation, which enhances its stability and fluorescence properties compared to other phenoxazine derivatives. This makes it particularly useful in applications requiring high sensitivity and stability.
特性
CAS番号 |
74683-31-1 |
|---|---|
分子式 |
C13H9NO2 |
分子量 |
211.22 g/mol |
IUPAC名 |
7-methylphenoxazin-3-one |
InChI |
InChI=1S/C13H9NO2/c1-8-2-4-10-12(6-8)16-13-7-9(15)3-5-11(13)14-10/h2-7H,1H3 |
InChIキー |
MBUQZPRLVIONQP-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
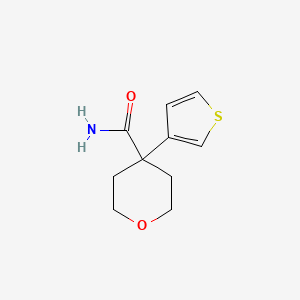
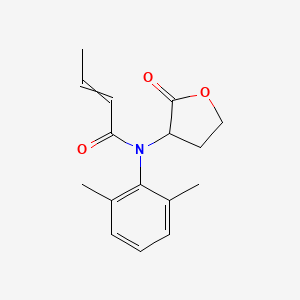
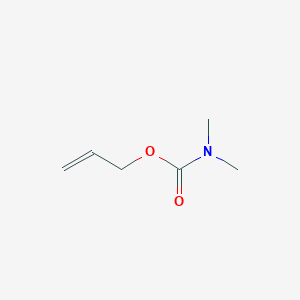

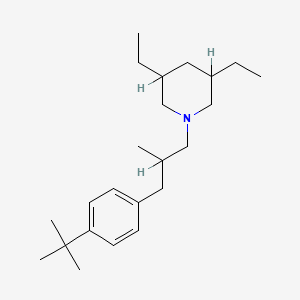
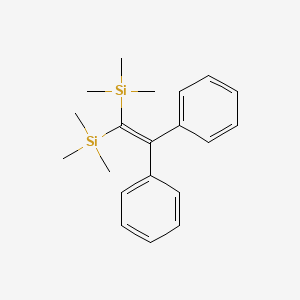

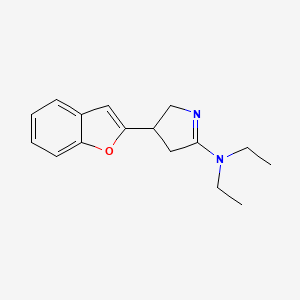
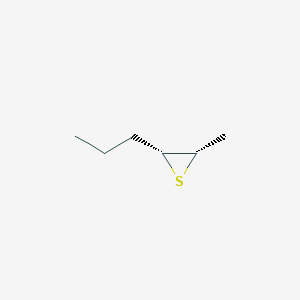

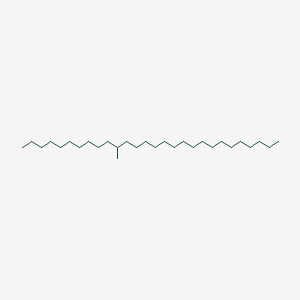
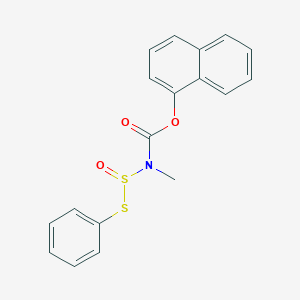
![(1S)-3-Oxabicyclo[3.2.0]heptan-2-one](/img/structure/B14446987.png)
